molecular formula C19H23N5S B1207449 1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline

1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline

Cat. No. B1207449
M. Wt: 353.5 g/mol
InChI Key: PKBQJMQIGGMRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline is a member of quinolines.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research has revealed interesting aspects of molecular structures related to compounds similar to 1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline. For instance, studies on compounds like 3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one have shown that these molecules can be linked into chains by C-H...N hydrogen bonds, a feature that could be significant in the development of new materials or drugs (Low et al., 2004).

Polymer Synthesis and Optoelectronic Applications

Another area of research is the synthesis of novel polymers with potential optoelectronic applications. For instance, the combination of benzotriazole and quinoxaline units, similar in structure to the compound of interest, has been used to synthesize polymers with promising electrochromic and doping properties. These polymers have applications in optoelectronics due to their small band gaps and broad absorption ranges (Ozdemir et al., 2012).

Radical Cyclization in Synthesis

The compound's tert-butyl group is similar to other molecules used in radical cyclization processes, which are crucial in synthetic chemistry. Such reactions can lead to the formation of new heterocyclic compounds with potential pharmaceutical applications. This type of chemistry has been applied in synthesizing tetrazolo[1,5-a]quinolines, indicating potential for similar applications with 1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline (Liu et al., 2019).

Anticancer Properties

Research on thiophene-quinoline derivatives similar to the compound of interest shows potential in cancer treatment. These compounds have been evaluated for anticancer activity, particularly against human cancer cell lines, indicating the potential for the development of new anticancer therapies (Othman et al., 2019).

properties

Product Name

1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline

Molecular Formula

C19H23N5S

Molecular Weight

353.5 g/mol

IUPAC Name

1-[(1-tert-butyltetrazol-5-yl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H23N5S/c1-19(2,3)24-18(20-21-22-24)17(16-11-7-13-25-16)23-12-6-9-14-8-4-5-10-15(14)23/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3

InChI Key

PKBQJMQIGGMRNY-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC=CS2)N3CCCC4=CC=CC=C43

Canonical SMILES

CC(C)(C)N1C(=NN=N1)C(C2=CC=CS2)N3CCCC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline
Reactant of Route 2
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline
Reactant of Route 3
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline
Reactant of Route 4
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline
Reactant of Route 5
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline
Reactant of Route 6
Reactant of Route 6
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline

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